4-Hydroxybutyl 3-amino-2-butenoate 4-Hydroxybutyl 3-amino-2-butenoate
Brand Name: Vulcanchem
CAS No.: 85237-81-6
VCID: VC16985282
InChI: InChI=1S/C8H15NO3/c1-7(9)6-8(11)12-5-3-2-4-10/h6,10H,2-5,9H2,1H3/b7-6-
SMILES:
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol

4-Hydroxybutyl 3-amino-2-butenoate

CAS No.: 85237-81-6

Cat. No.: VC16985282

Molecular Formula: C8H15NO3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxybutyl 3-amino-2-butenoate - 85237-81-6

Specification

CAS No. 85237-81-6
Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
IUPAC Name 4-hydroxybutyl (Z)-3-aminobut-2-enoate
Standard InChI InChI=1S/C8H15NO3/c1-7(9)6-8(11)12-5-3-2-4-10/h6,10H,2-5,9H2,1H3/b7-6-
Standard InChI Key ZYHAPCXGXNLQDF-SREVYHEPSA-N
Isomeric SMILES C/C(=C/C(=O)OCCCCO)/N
Canonical SMILES CC(=CC(=O)OCCCCO)N

Introduction

Structural and Molecular Characterization

Chemical Identity

4-Hydroxybutyl 3-amino-2-butenoate is systematically named as (Z)-3-aminobut-2-enoic acid 4-hydroxybutyl ester, reflecting its stereochemistry . The Z-configuration arises from the spatial arrangement of the amino group and the ester moiety across the double bond in the butenoate backbone . Key identifiers include:

  • CAS Registry Number: 85237-81-6

  • EINECS: 286-443-2

  • SMILES: C/C(=C/C(=O)OCCCCO)/N\text{C/C(=C/C(=O)OCCCCO)/N}

  • InChIKey: ZYHAPCXGXNLQDF-SREVYHEPSA-N

The molecular structure combines a four-carbon hydroxybutyl chain with a 3-amino-2-butenoate group, creating a bifunctional molecule with both hydrophilic (hydroxyl, amino) and hydrophobic (alkyl chain) regions .

Spectroscopic and Computational Data

The compound’s InChI string (1S/C8H15NO3/c1-7(9)6-8(11)12-5-3-2-4-10/h6,10H,2-5,9H2,1H3/b7-6-\text{1S/C}_8\text{H}_{15}\text{NO}_3/\text{c1-7(9)6-8(11)12-5-3-2-4-10/h6,10H,2-5,9H2,1H3/b7-6-}) provides a roadmap for its spectroscopic interpretation . Predicted collision cross-section (CCS) values for adducts like [M+H]+[M+H]^+ (139.9 Ų) and [M+Na]+[M+Na]^+ (146.9 Ų) aid in mass spectrometric identification .

Table 1: Physical Properties of 4-Hydroxybutyl 3-Amino-2-Butenoate

PropertyValueSource
Molecular Weight173.21 g/mol
Density1.091–1.092 g/cm³
Boiling Point321.3°C at 760 mmHg
Flash Point148.1°C
LogP (Partition Coefficient)0.864
Polar Surface Area (PSA)72.55 Ų

Synthesis and Stereochemical Considerations

Challenges in Stereochemical Control

Physicochemical Properties and Reactivity

Thermal Stability

The compound’s high boiling point (321.3°C) and flash point (148.1°C) suggest moderate thermal stability, typical of esters with extended alkyl chains . The hydroxybutyl group enhances solubility in polar solvents compared to purely aliphatic esters .

Reactivity Profile

  • Amino Group: Participates in condensation reactions (e.g., Schiff base formation) and acid-base interactions.

  • Ester Group: Susceptible to hydrolysis under acidic or basic conditions, yielding 3-amino-2-butenoic acid and 1,4-butanediol .

  • Double Bond: May undergo electrophilic addition or serve as a dienophile in Diels-Alder reactions.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Esters

CompoundMolecular FormulaBoiling Point (°C)LogPApplication
4-Hydroxybutyl 3-amino-2-butenoateC8H15NO3\text{C}_8\text{H}_{15}\text{NO}_3321.30.86Potential enzyme inhibitor
Hexadecyl 3-amino-2-butenoateC20H39NO2\text{C}_{20}\text{H}_{39}\text{NO}_2435.66.57Surfactant studies
4-Hydroxybutyl hexadecanoateC20H40O3\text{C}_{20}\text{H}_{40}\text{O}_3427.25.78Pharmaceutical carrier

The shorter alkyl chain in 4-hydroxybutyl 3-amino-2-butenoate reduces lipophilicity (LogP = 0.86 vs. 6.57 for hexadecyl analog) , enhancing aqueous solubility for biological applications.

Research Challenges and Future Directions

Key gaps include:

  • Synthetic Scalability: Current methods for analogs require optimization for large-scale production .

  • Biological Activity Screening: No published data on cytotoxicity, enzyme inhibition, or pharmacokinetics.

  • Commercial Availability: No suppliers listed as of April 2025 , hindering experimental access.

Future studies should prioritize in vitro assays to evaluate GABA-T interaction and prodrug potential in drug delivery systems.

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